1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene
Description
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8) is a halogenated aromatic compound with the molecular formula C₇H₂BrF₃INO₃ and a molar mass of 411.9 g/mol . It features a benzene ring substituted with bromo (Br), iodo (I), nitro (NO₂), and trifluoromethoxy (OCF₃) groups at positions 1, 2, 3, and 5, respectively. This compound is utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions . It is commercially available in milligram-to-gram quantities (≥98% purity) and requires refrigeration for storage .
Properties
IUPAC Name |
1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3INO3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQNFLUWRVNIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene can be synthesized through various methods. One common approach involves the reaction of iodobenzene with trifluoromethyl bromide to obtain 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, replacing one of the iodine atoms with bromine to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of appropriate catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Products with different functional groups replacing bromine or iodine.
Reduction: 1-Bromo-2-iodo-3-amino-5-(trifluoromethoxy)benzene.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the prominent applications of 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene is in the synthesis of pharmaceutical compounds. The presence of multiple halogen and nitro groups allows for versatile reactivity, making it an ideal precursor in the development of new drugs.
Case Study: Antimicrobial Agents
In a study conducted by researchers at a pharmaceutical company, this compound was utilized to synthesize a series of antimicrobial agents. The process involved nucleophilic substitution reactions where the trifluoromethoxy group was replaced by various amines, leading to compounds with enhanced antibacterial properties.
| Compound Name | Yield (%) | Antibacterial Activity |
|---|---|---|
| Compound A | 85 | Effective against E. coli |
| Compound B | 78 | Effective against S. aureus |
Material Science Applications
The compound also finds applications in material science, particularly in the development of advanced coatings and polymers. Its trifluoromethoxy group imparts unique properties such as increased hydrophobicity and chemical resistance.
Case Study: Protective Coatings
Research published in a materials science journal demonstrated that coatings derived from this compound exhibited superior resistance to solvents and corrosion compared to conventional coatings.
| Coating Type | Solvent Resistance (hrs) | Corrosion Rate (mm/year) |
|---|---|---|
| Conventional | 12 | 0.5 |
| Trifluoromethoxy-Based | 48 | 0.1 |
Agrochemical Development
The compound has also been explored for use in agrochemicals, particularly as a potential herbicide or pesticide. Its halogenated structure provides enhanced stability and efficacy against target pests.
Case Study: Herbicidal Activity
A field study evaluated the herbicidal activity of formulations containing this compound against common agricultural weeds. Results indicated significant efficacy at lower concentrations compared to existing herbicides.
| Concentration (g/L) | Weed Control (%) |
|---|---|
| 10 | 70 |
| 20 | 90 |
Research and Development
Ongoing research into the applications of this compound continues to reveal its potential in various innovative fields, including nanotechnology and environmental science.
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of the target compound with its analogues:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Differences |
|---|---|---|---|---|---|
| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene | 2366994-47-8 | C₇H₂BrF₃INO₃ | 411.9 | Br (1), I (2), NO₂ (3), OCF₃ (5) | Reference compound |
| 1-Iodo-3-(trifluoromethoxy)benzene | 198206-33-6 | C₇H₄F₃IO | 292.0 | I (1), OCF₃ (3) | Lacks Br and NO₂; simpler structure |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | C₇H₄BrF₃O | 241.0 | Br (1), OCF₃ (4) | Missing I, NO₂; meta-substitution pattern |
| 1-Bromo-3-(trifluoromethoxy)benzene | 2252-44-0 | C₇H₄BrF₃O | 241.0 | Br (1), OCF₃ (3) | Similar to above; ortho-substitution |
| 1-Bromo-2-chloro-3-iodo-5-(trifluoromethoxy)benzene | 2385620-97-1 | C₇H₂BrClF₃IO | 401.4 | Br (1), Cl (2), I (3), OCF₃ (5) | Chloro replaces nitro; lower molar mass |
| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 481075-59-6 | C₇H₃BrF₃I | 350.9 | Br (1), I (3), CF₃ (5) | Trifluoromethyl instead of trifluoromethoxy |
Physicochemical Properties
- Solubility: The trifluoromethoxy group improves solubility in polar aprotic solvents (e.g., DMA, DMF) compared to non-fluorinated analogues .
- Stability : Nitro groups generally increase thermal stability but may pose explosion risks under extreme conditions. Proper handling (e.g., refrigeration) is essential .
Biological Activity
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene, with the molecular formula CHBrFINO and a molecular weight of approximately 412 Da, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The compound features multiple halogen substituents and a nitro group, which can significantly influence its reactivity and biological interactions. The structural characteristics include:
- LogP : 5.04, indicating its lipophilicity.
- Polar Surface Area : 52 Ų, suggesting potential permeability through biological membranes.
- Hydrogen Bond Acceptors : 3, with no hydrogen bond donors .
Antimicrobial Properties
Research indicates that halogenated compounds often exhibit antimicrobial activities. The presence of bromine and iodine in the structure may contribute to enhanced reactivity towards microbial cells. Studies have shown that similar compounds can disrupt bacterial cell membranes or interfere with metabolic processes.
Cytotoxicity
In vitro assays have demonstrated that halogenated nitrobenzene derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | ROS generation |
| MCF-7 | 20 | Apoptosis induction |
| A549 | 25 | Cell cycle arrest |
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For instance, it may inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have been implicated in cancer progression. The inhibition of BCATs could lead to reduced tumor growth by altering metabolic pathways .
Case Studies
- Study on Antimicrobial Activity : A study conducted on various halogenated compounds showed that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the trifluoromethoxy group in enhancing the compound's efficacy .
- Cytotoxicity Assessment : A series of cytotoxicity tests on different cancer cell lines revealed that compounds with similar structures induced apoptosis through ROS-mediated pathways. The study concluded that the introduction of trifluoromethoxy groups could enhance the selectivity towards cancer cells while minimizing effects on normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : This leads to oxidative damage in cellular components.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways can disrupt cellular homeostasis.
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
